molecular formula C9H17N5O B1475928 2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide CAS No. 2098030-57-8

2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide

Cat. No.: B1475928
CAS No.: 2098030-57-8
M. Wt: 211.26 g/mol
InChI Key: FEAMFOFFVGUZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide is a useful research compound. Its molecular formula is C9H17N5O and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Histamine H4 Receptor Ligands

2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide and its derivatives have been studied for their potential as ligands for the histamine H4 receptor (H4R), known to play a role in inflammation and pain. One study elaborated on the structure-activity relationship (SAR) of 2-aminopyrimidines as ligands for H4R, indicating the potential of certain derivatives in exhibiting potent in vitro activity and acting as anti-inflammatory agents in an animal model. This suggests that the chemical structure may have applications in developing therapeutics targeting H4R-related conditions (Altenbach et al., 2008).

Synthesis of Amino Acid Derivatives

The compound has also been mentioned in the context of synthesizing 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, highlighting a method that may be general for the synthesis of 4-amino-1H-1,2,3-triazole carboxylic acid analogues and peptide compounds based on them. This work emphasizes the potential utility of the compound in the synthesis of biologically active compounds and peptidomimetics, showcasing its relevance in medicinal chemistry and drug design (Pokhodylo et al., 2019).

Antibacterial Applications

Various studies have explored the antibacterial potential of derivatives of this compound. A series of compounds were synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as E. coli and S. aureus. The research indicates that modifications in the chemical structure can significantly impact antibacterial activity, offering insights into the compound's potential for developing new antibacterial agents (Desai et al., 2008).

Properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-9(2,3)11-8(15)6-14-4-7(5-14)12-13-10/h7H,4-6H2,1-3H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAMFOFFVGUZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.